molecular formula C24H40N8O11S2 B122414 Penrgdc CAS No. 151171-08-3

Penrgdc

Cat. No. B122414
M. Wt: 680.8 g/mol
InChI Key: FLJZYJMUWOPMQL-IAFOQGIUSA-N
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Description

Penrgdc is a peptide that has been identified as an effective inhibitor of angiogenesis. Angiogenesis is the process by which new blood vessels are formed, and it plays a critical role in the growth and spread of tumors. Penrgdc has been shown to inhibit angiogenesis by blocking the interaction between integrin receptors and extracellular matrix proteins.

Scientific Research Applications

Relaxational Behavior Analysis

A study by Cañadas et al. (2000) investigated the relaxational behavior of amorphous and partially crystalline poly(ethylene-2,6-naphthalene dicarboxylate) (PEN). They used techniques like thermally stimulated depolarization currents (TSDC), differential scanning calorimetry (DSC), dynamic mechanical analysis (DMA), and dynamic electric analysis (DEA) to analyze relaxations in PEN at various temperatures (Cañadas et al., 2000).

Phenological Eyes Network (PEN)

Nasahara and Nagai (2015) described the Phenological Eyes Network (PEN), established in 2003 for terrestrial ecological remote sensing. This network aims to validate remote sensing data, focusing on vegetation phenology. PEN incorporates multiple sites with core sensors, contributing to research on ecosystem features like phenology and primary production (Nasahara & Nagai, 2015).

Improving Data Collection in Bio-Science

Oteyo and Toili (2020) explored using technology to enhance data collection and specimen labelling in bio-science research. They developed WebLog, an application for generating specimen labels and collecting data from experiment sites, highlighting the transition from traditional pen-and-paper methods to more efficient digital processes (Oteyo & Toili, 2020).

Site-Based Data Curation

Palmer et al. (2017) discussed Site-Based Data Curation (SBDC) focusing on geobiology research at natural hot spring sites. They emphasized the need for systematic documentation of sampling processes and contextual information, proposing a Minimum Information Framework for documenting metadata on sampling locations. This framework serves as a global model for data collection in scientifically significant sites (Palmer et al., 2017).

Data Integration for Scientific Research

Nowakowski et al. (2019) developed an approach to integrate applications for interdisciplinary scientific investigations at the World Data Center (WDC), utilizing mathematical logic and artificial intelligence. This method aims to facilitate communication and coordination among different research processes, enhancing the efficiency of interdisciplinary scientific research (Nowakowski et al., 2019).

properties

IUPAC Name

(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-acetamido-3-methyl-3-sulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropaneperoxoic acid;acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N8O9S2.C2H4O2/c1-11(32)27-16(22(2,3)41)19(36)29-12(5-4-7-25-21(23)24)17(34)26-9-15(33)28-13(6-8-31)18(35)30-14(10-40)20(37)39-38;1-2(3)4/h8,10,12-14,16,38,41H,4-7,9H2,1-3H3,(H,26,34)(H,27,32)(H,28,33)(H,29,36)(H,30,35)(H4,23,24,25);1H3,(H,3,4)/t12-,13-,14-,16+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJZYJMUWOPMQL-IAFOQGIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC=O)C(=O)NC(C=S)C(=O)OO)C(C)(C)S.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC=O)C(=O)N[C@@H](C=S)C(=O)OO)C(C)(C)S.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N8O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50934184
Record name Acetic acid--11-(3-carbamimidamidopropyl)-4,7,10,13,16-pentahydroxy-2-methanethioyl-5-(2-oxoethyl)-14-(2-sulfanylpropan-2-yl)-3,6,9,12,15-pentaazaheptadeca-3,6,9,12,15-pentaene-1-peroxoic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

680.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Penrgdc

CAS RN

151171-08-3
Record name Cyclo(acetyl-penicillamyl-arginyl-glycyl-aspartyl-cysteinyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151171083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid--11-(3-carbamimidamidopropyl)-4,7,10,13,16-pentahydroxy-2-methanethioyl-5-(2-oxoethyl)-14-(2-sulfanylpropan-2-yl)-3,6,9,12,15-pentaazaheptadeca-3,6,9,12,15-pentaene-1-peroxoic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MJ Bogusky, AM Naylor, ME Mertzman… - Biopolymers …, 1993 - Wiley Online Library
… Ha values were used as conformational constraints in the modeling studies of PenRGDC. The NOE observed between the geminal protons of glycine (with a fixed distance of 1.78 A) …
Number of citations: 19 onlinelibrary.wiley.com
SDS Jois, USF Tambunan, S Chakrabarti… - Journal of …, 1996 - Taylor & Francis
Peptides containing the Arg-Gly-Asp (RGD) sequence can inhibit platelet aggregation. Incorporation of this sequence into a cyclic peptide results in specific binding to a particular …
Number of citations: 29 www.tandfonline.com

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